2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
The compound 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate features a hybrid structure combining an amino-oxoethyl group linked to a 3-methoxybenzyl moiety and a 4-ethoxyphenyl acetate ester.
Properties
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-17-9-7-15(8-10-17)12-20(23)26-14-19(22)21-13-16-5-4-6-18(11-16)24-2/h4-11H,3,12-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITDIIOFONWQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate , also known by its CAS number 1142215-80-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₂₀H₂₄N₂O₆
- Molecular Weight : 388.4 g/mol
- CAS Number : 1142215-80-2
The compound features a methoxybenzyl group and an ethoxyphenyl group, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, a study involving oxazinonaphthalene derivatives demonstrated significant cytotoxic activity against various human cancer cell lines, including ovarian and breast cancer cells. The most potent compounds showed IC50 values ranging from 4.47 to 52.8 μM against these cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4d | A2780 | 4.47 |
| 5c | A2780/RCIS | 52.8 |
| 5g | MCF-7 | 20.0 |
The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits promising antimicrobial activity. Research on related alkaloids has shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong activity .
Table 2: Antimicrobial Activity Overview
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to This compound :
- Anticancer Studies : A series of analogs were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the phenyl groups significantly influenced their antiproliferative activities .
- Antimicrobial Studies : Various derivatives were tested against a panel of bacterial and fungal pathogens, revealing that specific substitutions improved their antimicrobial efficacy .
- Molecular Docking Studies : Computational analyses have been conducted to predict how these compounds interact with target proteins such as tubulin, providing insights into their mechanisms of action .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Substituents (Amino-Oxoethyl Part) | Ester/Acetate Part | Molecular Formula | Molar Mass (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 3-Methoxybenzyl | 4-Ethoxyphenyl | Not explicitly stated* | Estimated ~400–450 | Hypothesized lower solubility due to ethoxy group |
| 2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate | 4-Methoxyphenyl | 4-Methoxyphenyl | C₁₈H₁₈O₅ | 314.33 | CAS 132589-78-7; solid-state stability inferred from methoxy groups |
| [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate | 2-Methoxybenzyl | 4-Bromophenyl | C₁₉H₁₉BrN₂O₄ | 391.04 | Higher lipophilicity due to bromine; CAS 727714-48-9 |
| Ethyl (4-ethoxyphenyl)aminoacetate | 4-Ethoxyphenyl (directly bonded) | Ethyl ester | C₁₂H₁₅NO₄ | 249.25 | Liquid form; CAS 52649-02-2; simpler structure |
| 2-ethoxyethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate | Thiazole-linked 4-methoxyphenyl | 2-Ethoxyethyl ester | C₁₉H₂₁N₃O₆S | 419.45 | Heterocyclic thiazole moiety; potential for enhanced bioactivity |
Esterification Strategies
- Acid-Catalyzed Esterification : and suggest esterification via acid catalysis, commonly used for aryl acetate derivatives .
- Thiazole Integration : demonstrates thiazole ring incorporation, which could be modified to introduce ethoxyphenyl groups .
Structure-Activity Relationships (SAR) and Functional Implications
Substituent Effects
Physicochemical Properties
- Solubility : Ethoxy groups (as in the target compound) are less polar than methoxy, possibly reducing aqueous solubility but improving lipid bilayer penetration .
- Thermal Stability : Methoxy-substituted compounds (e.g., ) exhibit solid-state stability up to 215–217°C, suggesting similar thermal resilience in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
